TPSA & H-Bond Acceptors vs. Unsubstituted Phenyl Analog
The ortho-methoxy substituent on the target compound contributes one additional hydrogen-bond acceptor and increases the topological polar surface area (TPSA) by 9.2 Ų relative to the unsubstituted phenyl analog (CAS 347186-49-6) [1]. This difference shifts the compound into a distinct property space for oral drug-likeness and passive permeability prediction. TPSA values between 60–140 Ų are considered optimal for balancing solubility and cell permeability; the target compound's TPSA of 79.3 Ų places it closer to the center of this range than the comparator at 70.1 Ų .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 79.3 Ų |
| Comparator Or Baseline | 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS 347186-49-6): 70.1 Ų |
| Quantified Difference | Δ = +9.2 Ų (+13.1% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18). H-Bond Acceptors: target 6 vs. comparator 5. |
Why This Matters
A 13% higher TPSA directly affects predicted aqueous solubility and passive membrane permeability, making the target compound a better choice when moderate polarity is needed without adding formal charges.
- [1] PubChem. CID 2762239 (target) vs. CID 2762228 (unsubstituted phenyl analog). Computed Properties: TPSA 79.3 vs. 70.1 Ų; H-Bond Acceptor Count 6 vs. 5. View Source
